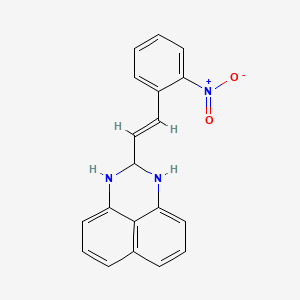
(1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thienyl group, an ethanone moiety, and a triazinyl hydrazone linkage, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone typically involves multiple steps, starting with the preparation of the thienyl ethanone and the triazinyl hydrazone precursors. The reaction conditions often include:
Thienyl Ethanone Preparation: This step involves the acylation of thiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Triazinyl Hydrazone Formation: The triazinyl hydrazone is synthesized by reacting 4,6-dimorpholin-4-yl-1,3,5-triazine with hydrazine hydrate under reflux conditions.
Final Coupling Reaction: The final step involves the condensation of the thienyl ethanone with the triazinyl hydrazone in the presence of a suitable base like sodium ethoxide, yielding the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the triazinyl ring, where nucleophiles like amines or thiols replace the morpholine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted triazines.
科学的研究の応用
(1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of (1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
(1E)-1-thien-2-ylethanone (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone: Unique due to its combination of thienyl, ethanone, and triazinyl hydrazone moieties.
Thienyl Ethanone Derivatives: Compounds with similar thienyl and ethanone structures but different substituents.
Triazinyl Hydrazone Derivatives: Compounds with similar triazinyl hydrazone structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H23N7O2S |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
4,6-dimorpholin-4-yl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H23N7O2S/c1-13(14-3-2-12-27-14)21-22-15-18-16(23-4-8-25-9-5-23)20-17(19-15)24-6-10-26-11-7-24/h2-3,12H,4-11H2,1H3,(H,18,19,20,22)/b21-13+ |
InChIキー |
ZDGUEZCCRKNBCF-FYJGNVAPSA-N |
異性体SMILES |
C/C(=N\NC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)/C4=CC=CS4 |
正規SMILES |
CC(=NNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-butoxy-N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11677445.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11677451.png)
![(5E)-3-cyclohexyl-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677457.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11677475.png)

![(5Z)-5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677489.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11677503.png)
![(2Z)-N-(2-fluorophenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11677504.png)
![2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11677505.png)
![Methyl [3-(4-fluorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11677510.png)
![(5Z)-3-phenyl-5-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677513.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11677521.png)
![1-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B11677526.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11677529.png)
